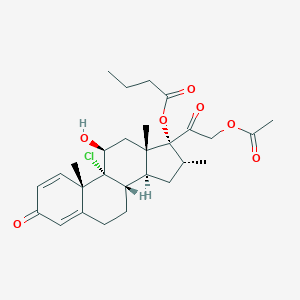

Icometasone enbutate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El enbutato de icometasone es un corticosteroide glucocorticoide sintético. Es conocido por sus potentes propiedades antiinflamatorias e inmunosupresoras. A pesar de su prometedor perfil farmacológico, el enbutato de icometasone nunca se comercializó .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del enbutato de icometasone implica múltiples pasos, comenzando con un precursor esteroide adecuado. Los pasos clave incluyen reacciones de cloración, hidroxilación y esterificación. Las condiciones de reacción típicamente implican el uso de reactivos y catalizadores específicos para lograr las transformaciones deseadas.

Métodos de Producción Industrial: La producción industrial del enbutato de icometasone probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.

Tipos de Reacciones:

Oxidación: El enbutato de icometasone puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en la molécula.

Sustitución: Las reacciones de sustitución de halógeno se pueden realizar en el átomo de cloro en la estructura.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo usan reactivos como cloruro de tionilo o pentacloruro de fósforo.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Química: Utilizado como compuesto modelo para estudiar la química y las reacciones de los esteroides.

Biología: Investigado por sus efectos en los procesos celulares y la inflamación.

Medicina: Explorado por su posible uso en el tratamiento de enfermedades inflamatorias y autoinmunitarias.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos

Mecanismo De Acción

El enbutato de icometasone ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la activación de genes antiinflamatorios y la supresión de genes proinflamatorios. Los objetivos moleculares incluyen varias citoquinas y enzimas involucradas en la respuesta inflamatoria .

Compuestos Similares:

Mometasona: Otro glucocorticoide sintético con propiedades antiinflamatorias similares.

Betametasona: Conocida por sus potentes efectos antiinflamatorios e inmunosupresores.

Dexametasona: Ampliamente utilizado en medicina por su fuerte acción antiinflamatoria.

Unicidad: El enbutato de icometasone es único debido a su estructura química específica, que incluye un átomo de cloro y múltiples grupos hidroxilo. Esta estructura contribuye a su perfil farmacológico distintivo y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Mometasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Dexamethasone: Widely used in medicine for its strong anti-inflammatory action.

Uniqueness: Icometasone enbutate is unique due to its specific chemical structure, which includes a chlorine atom and multiple hydroxyl groups. This structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Actividad Biológica

Icometasone enbutate is a synthetic corticosteroid primarily used in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various conditions, and relevant case studies.

This compound exerts its effects by binding to glucocorticoid receptors in target tissues, leading to the modulation of gene expression. This interaction results in several biological activities:

- Anti-inflammatory Effects : Icometasone inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation at the site of application.

- Immunosuppressive Activity : It suppresses the immune response by inhibiting lymphocyte proliferation and function, which is beneficial in treating autoimmune conditions.

- Vasoconstriction : The compound induces vasoconstriction, which helps decrease redness and swelling associated with inflammatory skin conditions.

Efficacy in Clinical Applications

This compound is commonly used in various dermatological conditions. The following table summarizes its applications and observed outcomes from clinical studies:

Case Studies

Several case studies illustrate the practical application of this compound:

- Case Study 1: Atopic Dermatitis

-

Case Study 2: Psoriasis

- In a cohort of patients with chronic plaque psoriasis, treatment with this compound resulted in a 50% improvement in Psoriasis Area and Severity Index (PASI) scores after six weeks, with minimal side effects reported .

-

Case Study 3: Contact Dermatitis

- A study on patients suffering from allergic contact dermatitis demonstrated that this compound significantly reduced pruritus and erythema within three days of treatment initiation, leading to complete resolution of symptoms by day fourteen .

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Common side effects include:

- Skin thinning

- Localized burning or stinging

- Folliculitis

Long-term use may lead to systemic effects, particularly if applied over large areas or under occlusive dressings. Monitoring for potential adrenal suppression is advised for extended therapy.

Propiedades

Número CAS |

103466-73-5 |

|---|---|

Fórmula molecular |

C28H37ClO7 |

Peso molecular |

521.0 g/mol |

Nombre IUPAC |

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 |

Clave InChI |

OVTRPNSKIPQZEC-NJLPOHDGSA-N |

SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |

SMILES isomérico |

CCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C |

SMILES canónico |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |

Sinónimos |

9alpha-chloro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, 17-butyrate, 21-acetate CL09 enbutate icometasone enbutate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.